3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol
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Overview
Description
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol is a compound that belongs to the class of propanolamines. It features a hydroxy substituent at the first carbon and an amino substituent at the second carbon, making it both a primary amine and a primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-(2-hydroxyethanesulfonyl)aniline with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the amino group would yield a primary amine.
Scientific Research Applications
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A similar compound with a hydroxy substituent at the first carbon and an amino substituent at the second carbon.
4-Amino-2-(2-hydroxyethanesulfonyl)aniline: A precursor in the synthesis of 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
100984-01-8 |
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Molecular Formula |
C11H18N2O4S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-[4-amino-2-(2-hydroxyethylsulfonyl)anilino]propan-1-ol |
InChI |
InChI=1S/C11H18N2O4S/c12-9-2-3-10(13-4-1-5-14)11(8-9)18(16,17)7-6-15/h2-3,8,13-15H,1,4-7,12H2 |
InChI Key |
XEBDYNJULYACAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)CCO)NCCCO |
Origin of Product |
United States |
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